molecular formula C12H10N2OS B2509314 4-(2,3-Dihydrobenzofuran-5-yl)pyrimidine-2-thiol CAS No. 882285-54-3

4-(2,3-Dihydrobenzofuran-5-yl)pyrimidine-2-thiol

Cat. No.: B2509314
CAS No.: 882285-54-3
M. Wt: 230.29
InChI Key: ILABTJJCSBGTKL-UHFFFAOYSA-N
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Description

4-(2,3-Dihydrobenzofuran-5-yl)pyrimidine-2-thiol is a heterocyclic compound that features a pyrimidine ring fused with a benzofuran moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydrobenzofuran-5-yl)pyrimidine-2-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-halo derivatives with sulfur-containing reagents under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydrobenzofuran-5-yl)pyrimidine-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted pyrimidine derivatives.

Scientific Research Applications

4-(2,3-Dihydrobenzofuran-5-yl)pyrimidine-2-thiol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and benzofuran-containing molecules. Examples are:

Uniqueness

What sets 4-(2,3-Dihydrobenzofuran-5-yl)pyrimidine-2-thiol apart is its unique combination of the benzofuran and pyrimidine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and materials .

Properties

IUPAC Name

6-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2OS/c16-12-13-5-3-10(14-12)8-1-2-11-9(7-8)4-6-15-11/h1-3,5,7H,4,6H2,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILABTJJCSBGTKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C3=CC=NC(=S)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601333678
Record name 6-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrimidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601333678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26731643
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

882285-54-3
Record name 6-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrimidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601333678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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